3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline
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Overview
Description
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenol group is replaced by the aniline group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Difluoro-4-(trifluoromethyl)phenol
Uniqueness
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and selectivity in various applications.
Properties
Molecular Formula |
C13H8F5NO |
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Molecular Weight |
289.20 g/mol |
IUPAC Name |
3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H8F5NO/c14-10-4-7(13(16,17)18)5-11(15)12(10)20-9-3-1-2-8(19)6-9/h1-6H,19H2 |
InChI Key |
CAELPWOGETWJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
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